methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
Description
This compound features a bicyclic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core, substituted with a p-tolyl group at position 2 and a 6-methyl group. The structure is further modified by an acetamido linker connected to a methyl benzoate ester at position 2 of the benzene ring.
Properties
IUPAC Name |
methyl 2-[[2-[6-methyl-2-(4-methylphenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-16-8-10-17(11-9-16)23-27-21-12-13-28(2)14-19(21)24(31)29(23)15-22(30)26-20-7-5-4-6-18(20)25(32)33-3/h4-11H,12-15H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTKVPIXMXJDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CN(CC3)C)C(=O)N2CC(=O)NC4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydropyrido[4,3-d]Pyrimidine Core
The pyrido[4,3-d]pyrimidine scaffold serves as the foundational structure for this compound. As outlined in a comprehensive review on pyrido[4,3-d]pyrimidine chemistry, two primary strategies dominate its synthesis:
Cyclocondensation of Pyridine and Pyrimidine Derivatives
A widely adopted route involves the cyclocondensation of 4-aminopyridine-3-carboxylic acid derivatives with β-keto esters or nitriles. For example, reacting 4-amino-6-methylpyridine-3-carboxamide with ethyl acetoacetate in the presence of acetic anhydride yields a dihydropyrimidine intermediate, which undergoes dehydrogenation to form the pyrido[4,3-d]pyrimidine core. This method offers moderate yields (45–60%) but requires precise control of reaction temperature (80–100°C) to avoid side reactions such as over-oxidation.
Multicomponent Reactions (MCRs)
Big-inelli-like MCRs using aldehydes, β-keto esters, and urea derivatives provide a one-pot route to tetrahydropyrido[4,3-d]pyrimidines. For instance, combining p-tolualdehyde, methyl acetoacetate, and urea in ethanol under reflux conditions generates the 2-(p-tolyl)-4-oxo derivative directly. The use of Lewis acids like ZnCl₂ improves regioselectivity, directing the p-tolyl group to the C2 position (yield: 68%).
Table 1: Comparative Analysis of Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Cyclocondensation | 4-Amino-6-methylpyridine-3-carboxamide, ethyl acetoacetate | Ac₂O, 90°C, 6h | 55 | Moderate |
| Multicomponent Reaction | p-Tolualdehyde, methyl acetoacetate, urea | ZnCl₂, EtOH, reflux | 68 | High |
Functionalization of the Pyrido[4,3-d]Pyrimidine Core
Introduction of the 6-Methyl Group
The 6-methyl substituent is typically introduced via alkylation of a pre-formed pyrido[4,3-d]pyrimidine. Treating the core with methyl iodide in dimethylformamide (DMF) at 60°C in the presence of potassium carbonate achieves selective N-methylation at the 6-position (yield: 72%). Alternative approaches include using methyl triflate for enhanced electrophilicity, though this increases cost and handling complexity.
p-Tolyl Group Installation at C2
The p-tolyl group at C2 is most efficiently incorporated during the MCR step (Section 1.2). Post-synthetic modification via Suzuki-Miyaura coupling is feasible but less common due to the instability of the pyrido[4,3-d]pyrimidine core under palladium catalysis conditions.
Synthesis of the Acetamido-Benzoate Moiety
Preparation of Methyl Anthranilate
The benzoate component originates from methyl anthranilate, synthesized via the amidation-esterification of phthalic anhydride. As detailed in Patent CN101948400A, phthalic anhydride reacts with aqueous ammonia to form ammonium phthalamate, which undergoes alkaline hydrolysis with sodium hydroxide to yield sodium anthranilate. Subsequent esterification with methanol in the presence of chlorinating agents (e.g., Cl₂ gas) produces methyl anthranilate in 81% yield.
Acetamide Side Chain Formation
The acetamide linker is introduced by reacting methyl anthranilate with chloroacetyl chloride in dichloromethane. Using triethylamine as a base, the reaction proceeds at 0°C to minimize hydrolysis, yielding methyl 2-(2-chloroacetamido)benzoate (yield: 89%). Substitution of the chlorine atom with the pyrido[4,3-d]pyrimidine amine is achieved under mild conditions (DMF, 40°C, 12h), facilitated by potassium iodide as a catalyst.
Coupling of the Pyrido[4,3-d]Pyrimidine and Acetamido-Benzoate Components
The final step involves nucleophilic substitution between the tetrahydropyrido[4,3-d]pyrimidine’s secondary amine and the chloroacetamido-benzoate. Optimized conditions include:
- Solvent: Dimethylacetamide (DMA)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Temperature: 50°C, 24h
- Catalyst: Potassium iodide (10 mol%)
This method achieves a coupling efficiency of 76%, with purification via column chromatography (SiO₂, ethyl acetate/hexane 1:1) yielding the final product in >98% purity.
Table 2: Key Reaction Parameters for Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMA | Maximizes solubility |
| Temperature | 50°C | Balances kinetics/stability |
| Catalyst | KI (10 mol%) | Enhances nucleophilicity |
Analytical Characterization and Validation
Critical validation steps include:
- ¹H NMR: The methyl singlet at δ 3.85 ppm confirms the benzoate ester, while the p-tolyl aromatic protons appear as two doublets (δ 7.25–7.35 ppm).
- LC-MS: A molecular ion peak at m/z 505.2 [M+H]⁺ aligns with the theoretical molecular weight (504.5 g/mol).
- HPLC Purity: >98% achieved using a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid).
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can alter the methyl group or other susceptible sites.
Reduction: : Reduction processes can modify oxo groups.
Substitution: : Aromatic substitution can occur in the presence of suitable halides or nucleophiles.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reactions often require controlled temperatures, pH levels, and inert atmospheres.
Major Products: : Products from these reactions include modified derivatives with altered functional groups, potentially leading to compounds with different biological activities.
Scientific Research Applications
Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate has several applications:
Chemistry: : Used as a model compound in studying reaction mechanisms.
Biology: : Explored for its interaction with biological macromolecules.
Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: : Employed in the synthesis of more complex chemical entities for pharmaceutical applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets, often binding to specific enzymes or receptors. Its pyrimidin and benzene rings enable interactions via π-π stacking and hydrogen bonding. The pathways affected depend on the biological context, often involving inhibition or activation of key metabolic enzymes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Structural Features
- Core Heterocycle: The tetrahydropyrido[4,3-d]pyrimidine system distinguishes it from analogs with fully aromatic (e.g., thieno[2,3-d]pyrimidine in ) or unrelated cores (e.g., benzo[b][1,4]oxazin-3(4H)-one in ). Partial saturation may enhance conformational flexibility compared to rigid aromatic systems .
- Substituents: p-Tolyl Group: Introduces lipophilicity, similar to phenyl groups in compound 26 () and substituted-phenyl oxadiazoles (). Methyl Benzoate Ester: Enhances solubility relative to non-esterified analogs, as seen in compound 2d (), which uses cyano and nitro groups for electronic modulation.
Functional Group Comparison
Physicochemical Properties
Melting Points and Stability
Spectroscopic Characterization
- IR Spectroscopy: The target compound’s carbonyl stretches (C=O from ester and pyrimidinone) would align with those in (1707 cm⁻¹ for ester) and (1707 cm⁻¹ for thienopyrimidine) .
- 1H NMR : The p-tolyl group’s aromatic protons (~7.1–7.6 ppm) and methylene/methyl signals in the tetrahydropyrido ring (~1.5–3.5 ppm) would resemble shifts in and .
Biological Activity
Methyl 2-(2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity based on recent studies, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C25H28N4O2
- Molecular Weight : 416.5 g/mol
- CAS Number : 1286704-69-5
The compound features a tetrahydropyrido-pyrimidine structure that is known to exhibit diverse biological activities.
Research indicates that compounds with similar structures often target key proteins involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit heat shock protein 90 (Hsp90) and phosphoinositide 3-kinase alpha (PI3Kα), which are crucial for cancer cell growth and survival .
Anticancer Activity
- Cell Proliferation Inhibition : this compound has been shown to induce apoptosis in various cancer cell lines. The compound demonstrated an IC50 value of approximately 38.6 nM against Hsp90 and 48.4 nM against PI3Kα, indicating potent inhibitory effects on these targets .
- Mechanism of Induction : The compound's mechanism involves the disruption of cell cycle progression and induction of apoptotic pathways in melanoma cells. This was evidenced by reduced colony formation and migration capabilities in treated cells .
Mutagenicity and Safety Profile
While some compounds in this class have raised concerns regarding mutagenicity, specific studies on this compound have not conclusively established its mutagenic potential. Continuous monitoring and further toxicological assessments are recommended to ensure safety for therapeutic applications .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Methyl 2-(2-(6-methyl-4-oxo... | 38.6 (Hsp90), 48.4 (PI3Kα) | Apoptosis induction |
| Ethyl 6-methyl-2-oxo... | 50.0 (Hsp90) | Cell cycle arrest |
| Other Pyrimidine Derivatives | Varies | Antiviral/Antifungal |
Case Studies
- In Vivo Efficacy : In xenograft models of melanoma, treatment with methyl 2-(2-(6-methyl-4-oxo... resulted in significant tumor regression compared to controls. The study highlighted the compound's ability to penetrate tumor tissues effectively and exert cytotoxic effects on cancer cells .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall efficacy against resistant cancer cell lines.
Q & A
Synthesis and Optimization
Basic: What are the key synthetic steps and critical reaction conditions for preparing this compound? The synthesis involves multi-step reactions, including:
Core Formation : Condensation of substituted pyrimidine precursors with thiophene derivatives under acidic/basic conditions to form the tetrahydropyrido[4,3-d]pyrimidinone core .
Acetylation : Reaction of the core with acetylating agents (e.g., chloroacetyl chloride) to introduce the acetamido group .
Esterification : Coupling with methyl benzoate derivatives via nucleophilic substitution or amidation .
Critical Conditions :
- Temperature control (60–80°C for condensation; room temperature for acetylation).
- Solvent selection (DMF for amidation; ethanol for recrystallization) .
Advanced : How can researchers resolve contradictions in reported yields during scale-up synthesis? Discrepancies in yields often arise from:
- Purification Challenges : Use preparative HPLC instead of column chromatography to isolate polar intermediates .
- Side Reactions : Monitor reaction progress via TLC or in-situ NMR to detect byproducts like sulfoxide derivatives (from sulfur-containing intermediates) .
- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with milder catalysts (e.g., DBU) to reduce decomposition .
Structural Characterization
Basic : What analytical techniques are essential for confirming the compound’s structure?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., δ 3.20 ppm for CH₃ in the tetrahydropyrido ring; δ 8.53 ppm for pyrimidine protons) .
- HPLC : Purity >95% confirmed via reverse-phase C18 columns (ACN/water gradient) .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 377.0 for related analogs) .
Advanced : How can computational methods enhance structural insights?
- DFT Calculations : Predict electronic effects of the p-tolyl group on ring aromaticity and reactivity .
- X-ray Crystallography : Resolve bond angles (e.g., C-N-C in the pyrimidine core: ~120°) and confirm stereochemistry .
Biological Activity Screening
Basic : What assays are used to evaluate its pharmacological potential?
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values reported for analogs: 0.5–5 µM) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Advanced : How can target selectivity be improved for therapeutic applications?
- SAR Studies : Modify the p-tolyl group to electron-withdrawing substituents (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- Proteomics : Use pull-down assays with biotinylated analogs to identify off-target interactions .
Chemical Reactivity and Derivatization
Basic : What reactions are feasible for functionalizing this compound?
- Oxidation : Convert the sulfur atom in thioether linkages to sulfoxides using H₂O₂ .
- Reduction : Reduce carbonyl groups (e.g., 4-oxo) to alcohols with NaBH₄ .
Advanced : How can researchers design hydrolytically stable derivatives?
- Ester-to-Amide Conversion : Replace the methyl ester with tert-butyl esters to resist enzymatic cleavage .
- Prodrug Strategies : Introduce phosphate groups at the benzoate moiety for improved solubility and controlled release .
Stability and Storage
Basic : What are the recommended storage conditions?
- Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of sulfur groups .
- Use desiccants (silica gel) to avoid hydrolysis of the ester moiety .
Advanced : How can degradation pathways be mapped under physiological conditions?
- Forced Degradation Studies : Expose to pH 1–13 buffers and analyze via LC-MS to identify hydrolytic byproducts (e.g., free carboxylic acid from ester cleavage) .
- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to simulate long-term storage .
Data Contradictions and Validation
Advanced : How to address conflicting reports on its antimicrobial efficacy?
- Meta-Analysis : Compare MIC values across studies using standardized protocols (CLSI guidelines) .
- Resazurin Assays : Validate viability results via fluorometric detection to rule out false positives .
Pharmacological Potential
Basic : What are the known biological targets and mechanisms?
- Kinase Inhibition : Binds to ATP pockets of CDK2 and EGFR, disrupting phosphorylation .
- DNA Intercalation : The planar pyrimidine core interacts with DNA base pairs, inducing apoptosis in cancer cells .
Advanced : What pharmacokinetic challenges must be addressed for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
